Cas no 54536-38-8 (S-Benzyl-D-Penicillamine)

S-Benzyl-D-Penicillamine is a chiral penicillamine derivative featuring a benzylthio substituent at the sulfur position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile building block for peptidomimetics and metal-chelating agents. Its stereospecific D-configuration and thioether functionality make it valuable for asymmetric synthesis and ligand design in coordination chemistry. The benzyl group enhances lipophilicity, improving membrane permeability in biological studies. S-Benzyl-D-Penicillamine also serves as a precursor for modifying cysteine-containing peptides and proteins. Its stability under physiological conditions and selective reactivity contribute to its utility in medicinal chemistry and biochemical applications.
S-Benzyl-D-Penicillamine structure
S-Benzyl-D-Penicillamine structure
Product Name:S-Benzyl-D-Penicillamine
CAS No:54536-38-8
MF:C12H17NO2S
MW:239.33388209343
MDL:MFCD03788087
CID:941806
PubChem ID:504045
Update Time:2025-11-02

S-Benzyl-D-Penicillamine Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-benzylsulfanyl-3-methylbutanoic Acid
    • S-BENZYL-D-PENICILLAMINE
    • (R)-acetoxy-2-phenylacetyl chloride
    • (R)-acetylmandelic acid chloride
    • (R)-AMPA hydrobromide
    • (R)-O-Acetylmandelic acid chloride
    • (R)-O-Acetyl-mandelsaeurechlorid
    • 2-(2-ethanoylphenyl)-2-oxidanyl-ethanoyl chloride
    • 3-(benzylthio) valine
    • A827875
    • FT-0657653
    • S-benzyl-L-penicillamine
    • (S)-2-Amino-3-(benzylthio)-3-methylbutanoic acid
    • S-BenZyl-D-penicillamine (H-D-Pen(BZl)-OH)
    • 54536-37-7
    • 75323-55-6
    • SCHEMBL9622177
    • (2S)-2-amino-3-benzylsulfanyl-3-methyl-butanoic acid
    • H-beta,beta-Dimethyl-D-Cys(Bzl)-OH
    • (2S)-2-amino-3-benzylsulfanyl-3-methylbutanoic acid
    • YPZAXRYHYTVHPA-JTQLQIEISA-N
    • MFCD03788087
    • 54536-38-8
    • D-Valine, 3-(benzylthio)-
    • G84401
    • S-Benzyl-D-Penicillamine
    • MDL: MFCD03788087
    • Inchi: 1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1
    • InChI Key: YPZAXRYHYTVHPA-JTQLQIEISA-N
    • SMILES: S(CC1C=CC=CC=1)C(C)(C)[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 239.09811
  • Monoisotopic Mass: 239.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 88.6Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 388.1±42.0 °C at 760 mmHg
  • Flash Point: 188.5±27.9 °C
  • PSA: 63.32
  • LogP: 2.81060
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

S-Benzyl-D-Penicillamine Security Information

S-Benzyl-D-Penicillamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1237270-100mg
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH
54536-38-8 98% (HPLC)
100mg
$170 2024-06-06
eNovation Chemicals LLC
Y1237270-250mg
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH
54536-38-8 98% (HPLC)
250mg
$225 2024-06-06
eNovation Chemicals LLC
Y1237270-1g
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH
54536-38-8 98% (HPLC)
1g
$330 2024-06-06
eNovation Chemicals LLC
Y1237270-5g
H-BETA,BETA-DIMETHYL-D-CYS(BZL)-OH
54536-38-8 98% (HPLC)
5g
$1040 2024-06-06
TRC
B537558-25mg
S-Benzyl-D-Penicillamine
54536-38-8
25mg
$ 50.00 2022-06-01
TRC
B537558-50mg
S-Benzyl-D-Penicillamine
54536-38-8
50mg
$ 65.00 2022-06-01
TRC
B537558-250mg
S-Benzyl-D-Penicillamine
54536-38-8
250mg
$ 95.00 2022-06-01
SHENG KE LU SI SHENG WU JI SHU
sc-479142-250 mg
S-Benzyl-D-penicillamine,
54536-38-8
250MG
¥526.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-479142A-1 g
S-Benzyl-D-penicillamine,
54536-38-8
1g
¥1,053.00 2023-07-10
abcr
AB509764-100 mg
S-Benzyl-D-penicillamine (H-D-Pen(Bzl)-OH); .
54536-38-8
100mg
€111.50 2023-06-14

S-Benzyl-D-Penicillamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:54536-38-8)S-Benzyl-D-Penicillamine
Order Number:A1164801
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):168.0/588.0
Email:sales@amadischem.com

Additional information on S-Benzyl-D-Penicillamine

Comprehensive Guide to S-Benzyl-D-Penicillamine (CAS No. 54536-38-8): Properties, Applications, and Research Insights

S-Benzyl-D-Penicillamine (CAS 54536-38-8) is a specialized chiral compound derived from D-penicillamine, featuring a benzyl thioether group. This modification enhances its biochemical properties, making it valuable in pharmaceutical research and asymmetric synthesis. As interest in custom peptide synthesis and enzyme inhibition studies grows, this compound has gained attention for its unique stereochemistry and potential therapeutic applications.

The molecular structure of S-Benzyl-D-Penicillamine combines the chelating properties of penicillamine with the aromatic functionality of the benzyl group. Researchers frequently explore its role in metal ion coordination chemistry, particularly in designing biomimetic catalysts. Recent studies highlight its utility in developing targeted drug delivery systems, aligning with the current focus on precision medicine approaches.

In pharmaceutical applications, S-Benzyl-D-Penicillamine 54536-38-8 serves as a key intermediate for chiral drug development. Its ability to influence protein folding dynamics makes it relevant for studying neurodegenerative diseases—a hot topic in biomedical research. The compound's thiol group reactivity also contributes to its use in redox biochemistry investigations, particularly in antioxidant mechanism studies.

The synthesis of S-Benzyl-D-Penicillamine typically involves stereoselective reactions to maintain the D-configuration, a process crucial for its biological activity. Analytical techniques like HPLC chiral separation and X-ray crystallography confirm its purity and absolute configuration. These quality control measures address the growing demand for high-purity chiral compounds in drug discovery pipelines.

Market trends show increasing demand for S-Benzyl-D-Penicillamine CAS 54536-38-8 from contract research organizations and academic laboratories. The compound's versatility supports diverse research areas, from peptide-based therapeutics to bioinorganic chemistry. Suppliers now emphasize GMP-grade production to meet pharmaceutical industry standards, reflecting the compound's transition from research chemical to potential drug candidate.

Recent innovations explore S-Benzyl-D-Penicillamine derivatives for enzyme inhibition applications, particularly targeting zinc-dependent metalloproteases. This aligns with current searches for matrix metalloproteinase inhibitors in cancer research. The compound's chelating properties also show promise in developing heavy metal detoxification agents, though this requires further clinical validation.

Storage and handling of S-Benzyl-D-Penicillamine 54536-38-8 require attention to its thiol group stability. Best practices recommend argon atmosphere storage and cold chain logistics to prevent oxidation—a crucial consideration for researchers investigating its redox-sensitive applications. These protocols address common queries about compound stability in biochemical assays.

The future research landscape for S-Benzyl-D-Penicillamine includes exploring its structure-activity relationships in peptide-based drug design. With growing interest in chiral auxiliaries and asymmetric synthesis, this compound continues to offer novel research opportunities. Its unique combination of stereochemical control and biofunctional groups positions it as a valuable tool in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54536-38-8)S-Benzyl-D-Penicillamine
A1164801
Purity:99%/99%
Quantity:1g/5g
Price ($):168.0/588.0
Email